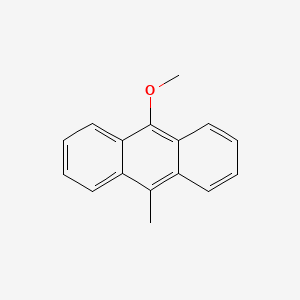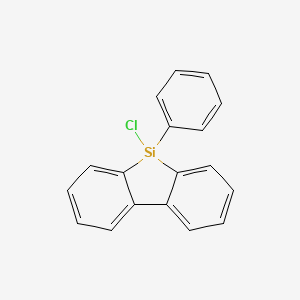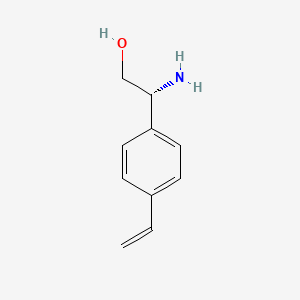![molecular formula C11H9ClN2O B13139243 4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
4-(Chloromethyl)-[3,3'-bipyridin]-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol is a chemical compound that belongs to the class of bipyridines. Bipyridines are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound features a chloromethyl group attached to the bipyridine core, which imparts unique chemical properties and reactivity.
准备方法
The synthesis of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol typically involves chloromethylation reactions. One common method involves the treatment of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives in good to excellent yields. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
化学反应分析
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in electrochemical applications.
Coupling Reactions: The compound can participate in coupling reactions to form larger oligomers or polymers.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The bipyridine core can participate in redox reactions, affecting cellular processes and signaling pathways .
相似化合物的比较
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol can be compared with other bipyridine derivatives, such as:
4,4’-Bipyridine: Lacks the chloromethyl group and has different reactivity and applications.
3,3’-Bipyridine: Similar core structure but different substitution pattern, leading to distinct chemical properties.
4-(Chloromethyl)benzoic acid: Contains a chloromethyl group but has a benzoic acid core instead of bipyridine.
The uniqueness of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol lies in its combination of the bipyridine core and the reactive chloromethyl group, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15) |
InChI 键 |
VTYRIZFDXWNUMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=CNC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


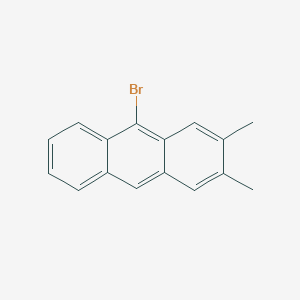
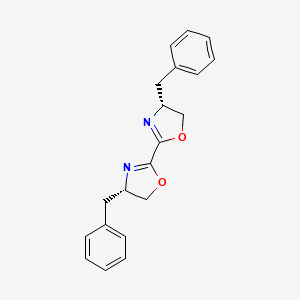
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
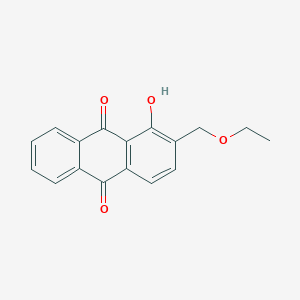
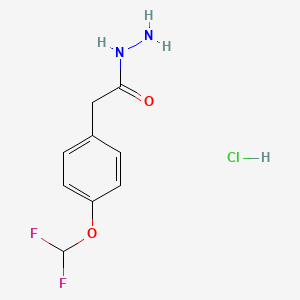
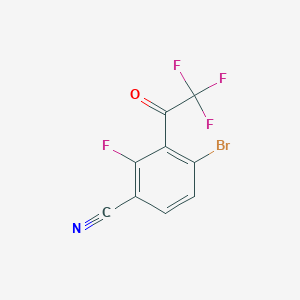
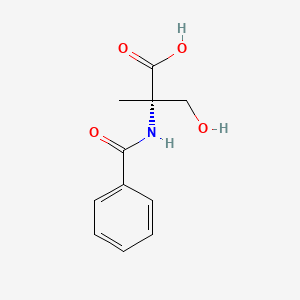
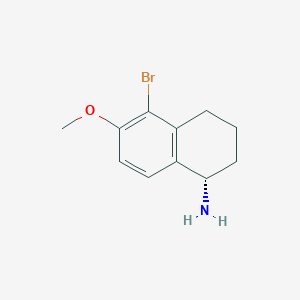
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
